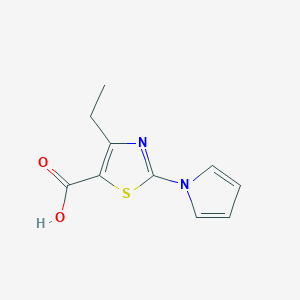

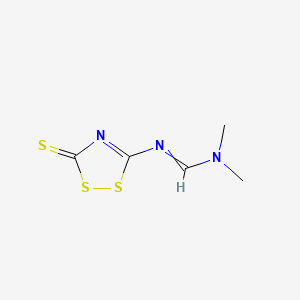

![molecular formula C18H12BF3KN B1404708 potassium [4-(9H-carbazol-9-yl)phenyl]trifluoroboranuide CAS No. 1874177-91-9](/img/structure/B1404708.png)

potassium [4-(9H-carbazol-9-yl)phenyl]trifluoroboranuide

Übersicht

Beschreibung

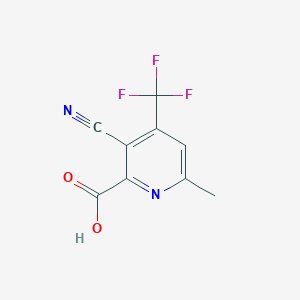

Potassium [4-(9H-carbazol-9-yl)phenyl]trifluoroboranuide is a compound that has been studied for its applicability in organic light-emitting diodes (OLEDs) . It is used as an intermediate in electronic devices . Its molecular structure includes benzene rings, boronic acid pinacol ester, and carbazole rings .

Synthesis Analysis

The compound can be synthesized by Suzuki coupling reactions . A mixture of 9-(4-(diphenylamino)phenyl)-9H-carbazol-2-yl-2-boronic acid, tris(4-iodophenyl)amine, Pd(Pd3P)4, t-Bu3P 50% in toluene, and K2CO3 in toluene and distilled water was stirred at 100 °C for 2 days under argon .Molecular Structure Analysis

The molecular formula of the compound is C18H12BF3KN . It includes a carbazole ring, a phenyl ring, and a trifluoroborate group .Chemical Reactions Analysis

The compound has been used as a hole-transporting material in OLEDs . When introduced into standard devices, it resulted in significantly enhanced current, power, and external quantum efficiencies .Physical And Chemical Properties Analysis

The compound has good thermal stability with high glass transition temperatures between 148 and 165 °C . Its molecular weight is 349.2 g/mol .Wissenschaftliche Forschungsanwendungen

1. Electronic and Structural Properties

- The potassium salt of a related carbazole compound exhibits unique electronic and structural properties. It has a boat conformation and shows delocalization of charge into the ring system, indicating potential applications in electronic materials (Yang et al., 1994).

2. Synthesis Methods

- A synthesis method involving the simultaneous C-H activation and palladium(II)-catalyzed cross-coupling of N-phenylpyridin-2-amines with potassium aryltrifluoroborates has been developed for related carbazole compounds. This method is significant for synthesizing various carbazole derivatives efficiently (Chu et al., 2011).

3. Applications in Optoelectronic Devices

- New multifunctional aggregation-induced emission fluorophores based on phenyl-9H-carbazole derivatives have been developed, showing potential in piezofluorochromic and nondoped high-performance electroluminescent devices (Liu et al., 2018).

4. Electrochemical and Electrochromic Properties

- Compounds containing carbazole and phenyl-methanone units, including those related to the target compound, exhibit interesting electrochromic properties. This makes them suitable for applications in smart windows or display technologies (Hu et al., 2013).

5. High Triplet Energy Materials for OLEDs

- Carbazole-based compounds have been used to create host materials with high triplet energy, crucial for green phosphorescent organic light-emitting diodes (OLEDs). This research contributes to the development of efficient OLEDs (Dong et al., 2017).

Eigenschaften

IUPAC Name |

potassium;(4-carbazol-9-ylphenyl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12BF3N.K/c20-19(21,22)13-9-11-14(12-10-13)23-17-7-3-1-5-15(17)16-6-2-4-8-18(16)23;/h1-12H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYFSUSNCESHVIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)N2C3=CC=CC=C3C4=CC=CC=C42)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12BF3KN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

potassium [4-(9H-carbazol-9-yl)phenyl]trifluoroboranuide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

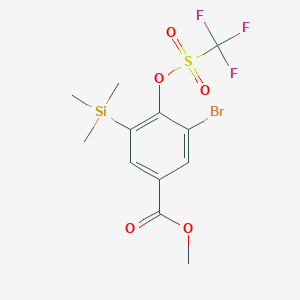

![4-(1H-Naptho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)phenol](/img/structure/B1404627.png)

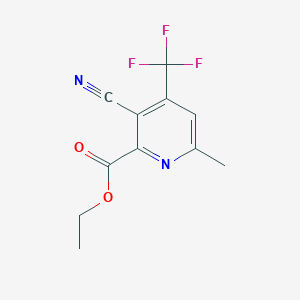

![4-Oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1404632.png)

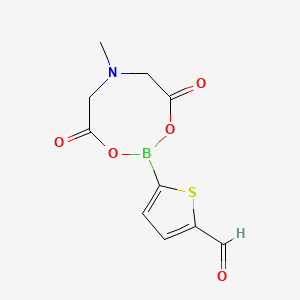

![1-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine dihydrochloride](/img/structure/B1404633.png)